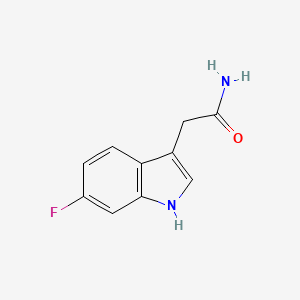

2-(6-fluoro-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWYYLDNFVWGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-fluoroindole-3-acetamide CAS number and structure

The following technical guide details the chemical identity, synthesis, and applications of 6-fluoroindole-3-acetamide .

Chemical Identity & Characterization

6-Fluoroindole-3-acetamide is a specialized indole derivative primarily utilized as a high-value intermediate in the synthesis of tryptamine-based pharmaceuticals and agrochemicals. It serves as the amide precursor to 6-fluorotryptamine , a critical scaffold for serotonin receptor ligands (5-HT analogs) and kinase inhibitors.

Core Data Table

| Property | Specification |

| Systematic Name | 2-(6-Fluoro-1H-indol-3-yl)acetamide |

| Common Name | 6-Fluoroindole-3-acetamide |

| Parent Acid CAS | 443-75-4 (6-Fluoroindole-3-acetic acid) |

| Parent Indole CAS | 399-51-9 (6-Fluoroindole) |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Physical State | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~16.5 (Amide N-H), ~16.9 (Indole N-H) |

Structural Analysis

The molecule consists of a bicyclic indole core substituted with a fluorine atom at the C6 position and an acetamide group at the C3 position.[1]

-

C6-Fluorine: The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, increasing metabolic stability (blocking metabolic oxidation at C6) and modulating lipophilicity without significantly altering steric bulk.

-

C3-Acetamide: This side chain renders the compound a stable precursor for reduction to the primary amine (tryptamine) or hydrolysis back to the carboxylic acid.

Synthesis Methodologies

The synthesis of 6-fluoroindole-3-acetamide is typically achieved through two primary pathways: direct amidation of the corresponding acetic acid or hydrolysis of the acetonitrile derivative.

Pathway A: Amidation of 6-Fluoroindole-3-acetic Acid (Preferred)

This method is preferred for laboratory-scale synthesis due to the commercial availability of the parent acid (CAS 443-75-4).

Protocol:

-

Activation: 6-Fluoroindole-3-acetic acid is dissolved in anhydrous DMF or THF.

-

Coupling: 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) are added to form the reactive acyl imidazole intermediate. Evolution of CO₂ gas is observed.[2]

-

Amidation: After 1 hour of stirring at room temperature, an excess of aqueous ammonia (25%) or ammonium acetate is added.

-

Workup: The reaction is quenched with water, precipitating the crude amide. The solid is filtered, washed with water, and recrystallized from ethanol/water.

Pathway B: Hydrolysis of 6-Fluoroindole-3-acetonitrile

This pathway is often utilized in industrial settings where the nitrile is synthesized directly from 6-fluoroindole via the Gramine route.

Protocol:

-

Starting Material: 6-Fluoroindole-3-acetonitrile is dissolved in tert-butanol.

-

Hydrolysis: Potassium hydroxide (KOH) powder is added, and the mixture is heated to reflux.

-

Selectivity Control: Careful control of temperature (approx. 80°C) is required to stop the hydrolysis at the amide stage and prevent conversion to the carboxylic acid.

Synthesis & Application Workflow (Graphviz)

Figure 1: Synthetic pathways converting 6-fluoroindole precursors into the target acetamide and subsequent reduction to tryptamine scaffolds.

Applications in Drug Discovery[4]

Serotonin (5-HT) Receptor Modulation

The 6-fluoro substitution on the indole ring is a classic medicinal chemistry strategy to modulate the affinity and selectivity of tryptamine derivatives for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C).

-

Mechanism: The acetamide serves as a stable, neutral precursor. Upon reduction (e.g., using Lithium Aluminum Hydride), it yields 6-fluorotryptamine .

-

Metabolic Stability: The fluorine at position 6 blocks metabolic hydroxylation, a common clearance pathway for endogenous tryptamines, thereby extending the half-life of the resulting drug candidate.

Kinase Inhibitors (Oncology)

Indole-3-acetamides have been explored as intermediates for Cyclin-Dependent Kinase (CDK) inhibitors.

-

Patent Context: US Patent 2003/0229026 cites 6-fluoroindole-3-acetamide as an intermediate in the synthesis of agents treating proliferative diseases. The indole core mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases.

Auxin Analogs (Agrochemicals)

As a derivative of indole-3-acetic acid (IAA), the natural plant hormone auxin, the amide derivative exhibits potential bioactivity in plant physiology.

-

Mode of Action: Amides often act as "storage forms" or prodrugs in plant tissue, slowly hydrolyzing back to the active acid (IAA analog) to regulate root growth and apical dominance.

Analytical Characterization

Researchers must validate the identity of synthesized 6-fluoroindole-3-acetamide using the following expected spectral data:

| Technique | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | δ 10.94 (s, 1H, Indole NH), δ 7.71 (dd, 1H, C4-H), δ 7.30 (br s, 1H, Amide NH), δ 7.12 (dd, 1H, C7-H), δ 6.85 (dt, 1H, C5-H), δ 6.80 (br s, 1H, Amide NH), δ 3.45 (s, 2H, CH₂). |

| ¹⁹F NMR | Single peak around -120 to -125 ppm (relative to CFCl₃). |

| Mass Spectrometry | [M+H]⁺ = 193.2 ; Characteristic fragmentation losing the amide group (-44 Da). |

| IR Spectroscopy | 3400-3200 cm⁻¹ (N-H stretch, amide/indole), 1660 cm⁻¹ (C=O stretch, amide I band). |

Safety & Handling (SDS Highlights)

While specific toxicological data for the amide may be limited, it should be handled with the precautions standard for fluoroindoles.

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle within a chemical fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Sigma-Aldrich. 6-Fluoroindole-3-acetic acid Product Page (Parent Acid). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21950036 (Isomer Reference). Retrieved from [1]

-

Google Patents. US20030229026A1 - Agents and methods for the treatment of proliferative diseases. (Mentions synthesis of title compound). Retrieved from

-

Organic Syntheses. General methods for Indole-3-acetamide synthesis. Retrieved from

Sources

- 1. 2-(4-fluoro-1H-indol-3-yl)acetamide | C10H9FN2O | CID 21950036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of fluorinated indole acetamides

An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Acetamides

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Indole and Fluorine in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic drugs with profound physiological effects.[1] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor and acceptor allow for versatile interactions with a multitude of biological targets.[2] This has led to the development of indole-based drugs for treating cancer, inflammation, and viral diseases.[1]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a dominant theme in pharmaceutical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's pharmacological profile.[3][4] Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability and bioavailability by modulating lipophilicity and basicity.[5][6][7] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its impact.[8]

This guide focuses on the intersection of these two powerful motifs: fluorinated indole acetamides . By combining the versatile indole core with the modulating effects of fluorine, researchers have unlocked a chemical space rich with therapeutic potential. We will explore the synthesis, mechanisms of action, and biological evaluation of these compounds, providing not just data and protocols, but the underlying scientific rationale to empower researchers in their own drug development endeavors.

Part 1: The Chemical Blueprint - Synthesis of Fluorinated Indole Acetamides

The biological evaluation of any compound series begins with its synthesis. The method of synthesis not only determines the accessibility of the target molecules but also the feasibility of creating a diverse library for structure-activity relationship (SAR) studies.

Core Synthesis Strategy: Amide Coupling

The most direct route to indole acetamides involves the coupling of an appropriately substituted indole-3-acetic acid with a desired amine. A common and efficient method utilizes a coupling reagent like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the amine.[2][9][10]

-

1,1'-Carbonyldiimidazole (CDI): CDI is favored for its mild reaction conditions and the clean nature of the reaction. The byproducts, imidazole and carbon dioxide, are easily removed, simplifying the purification process. This is crucial when preparing libraries of compounds where high throughput and purity are desired.

Introducing Fluorine: Key Methodologies

Fluorine can be incorporated at various stages: by using fluorinated starting materials (anilines or indole precursors) or by direct fluorination of the indole scaffold.

-

Using Fluorinated Building Blocks: The most straightforward approach is to use commercially available fluorinated anilines in the amide coupling step.[2][9] This allows for precise control over the position and number of fluorine atoms on the N-phenyl ring of the acetamide.

-

Direct Fluorocyclization: More advanced methods involve the direct fluorination of indole derivatives. For instance, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used in silver-catalyzed tandem cyclization/fluorination reactions of 2-alkynylanilines to produce 3,3-difluoro-3H-indoles.[1] While more complex, these methods open the door to novel fluorinated scaffolds.

Workflow for Synthesis and Characterization

The following workflow outlines a robust process for synthesizing and verifying a library of fluorinated indole acetamides. This self-validating system ensures the structural integrity of the compounds before they proceed to biological screening.

Caption: Simplified pathway of anticancer action for select indole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-chloro-N-(pyrazol-yl) acetamide (10b) | A549 (Lung) | 0.012 | [11] |

| 2-chloro-N-(pyrazol-yl) acetamide (10b) | K562 (Leukemia) | 0.010 | [11] |

| Indole-triazole (8b, 3,4-dichloro) | Hep-G2 (Liver) | Comparable to Doxorubicin | [12] |

| Indole-triazole (8f, 2-fluoro) | Hep-G2 (Liver) | 55.40 µg/mL | [12] |

| 3-ylideneoxindole acetamide (10) | Various | Potent Activity | [13] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | [14] |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [14] |

| Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies. |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for determining the in vitro cytotoxicity of fluorinated indole acetamides against adherent cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC₅₀ value of test compounds.

Materials:

-

Selected cancer cell line (e.g., A549, Hep-G2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the fluorinated indole acetamides in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [15]4. MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [15]5. Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [15]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial and Other Biological Activities

Beyond cancer, the unique chemical properties of fluorinated indole acetamides make them promising candidates for treating infectious diseases and neurological disorders.

Antimicrobial and Antimalarial Effects

The indole moiety is a common feature in many natural and synthetic antimicrobial agents. [16]Fluorinated derivatives have shown significant potential in this area.

-

Antiplasmodial Activity: A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated moderate to significant antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. [17]The presence of a 4-fluorophenyl group was found to be important for activity, likely due to increased lipophilicity which enhances passage through cell membranes. [17]* Antibacterial and Antifungal Activity: Indole-3-acetamido-polyamine conjugates have shown strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with MIC values often below 0.2 µM. [18]Some derivatives also act as antibiotic adjuvants, enhancing the efficacy of existing drugs like doxycycline against resistant bacteria. [18][19]

Neuroprotective and CNS-Related Activities

The incorporation of fluorine is a well-established strategy for developing drugs that can cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders. [20][21]

-

Imaging Neuroinflammation: 18F-radiolabeled fluorinated azaindoles have been developed as PET radioligands for imaging the cannabinoid receptor type 2 (CB2), which is upregulated during neuroinflammation. [22][23][24][25]This provides a powerful diagnostic tool for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Potential Therapeutic Agents: The ability of fluorine to enhance metabolic stability and receptor binding affinity makes fluorinated indoles attractive candidates for treating neurodegenerative diseases. [20]While specific fluorinated indole acetamides for neuroprotection are still an emerging area, the foundational principles are strong, suggesting a promising avenue for future research. [26]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of test compounds against bacterial or fungal strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes both the compound and the inoculum by a factor of two.

-

Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [15]6. MIC Determination: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [15]This can be confirmed by measuring the optical density (OD) at 600 nm.

Part 4: Future Outlook and Conclusion

The field of fluorinated indole acetamides is ripe with opportunity. The convergence of a privileged biological scaffold with the powerful modulatory effects of fluorine provides a robust platform for drug discovery.

Future Directions:

-

Mechanism Deconvolution: While cytotoxic and antimicrobial effects are well-documented, the precise molecular targets for many of these compounds remain to be fully elucidated. Kinase profiling, proteomics, and molecular docking studies will be crucial in identifying specific protein interactions.

-

Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo studies. Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be essential for their development into viable drugs.

-

Expansion of Therapeutic Targets: The principles demonstrated in oncology and microbiology can be extended to other areas, including virology, inflammation, and metabolic diseases like diabetes, where indole derivatives have also shown promise. [9][10] In conclusion, fluorinated indole acetamides represent a class of molecules with demonstrated, potent biological activity across several key therapeutic areas. The synthetic accessibility of these compounds, combined with the clear benefits of fluorination, ensures that they will remain an exciting and productive area of research for medicinal chemists, pharmacologists, and drug development professionals for the foreseeable future.

References

-

Molefe, P. A., et al. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules. Available from: [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available from: [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available from: [Link]

-

Kallinen, A., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience. Available from: [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies. PubMed. Available from: [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available from: [Link]

-

Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available from: [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Available from: [Link]

-

Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. Available from: [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]

-

Fuchigami, T., & Nonaka, T. (2002). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available from: [Link]

-

Nagib, A., & El-Sayed, M. (2011). Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. Current Organic Chemistry. Available from: [Link]

-

Dabur, M., et al. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Semantic Scholar. Available from: [Link]

-

Fassihi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available from: [Link]

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]

-

Li, W.-T., et al. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Al-Zahrani, F. M. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pre-proof. Available from: [Link]

-

Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry. Available from: [Link]

-

Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Biomolecules. Available from: [Link]

-

Kallinen, A., et al. (2023). Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. ACS Chemical Neuroscience. Available from: [Link]

-

Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Wang, C., et al. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]

-

Kallinen, A., et al. (2023). Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. UQ eSpace. Available from: [Link]

-

Kallinen, A., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience. Available from: [Link]

-

Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. MDPI. Available from: [Link]

-

Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. PubMed. Available from: [Link]

-

Prakash, G. K. S., & Singh, R. P. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Beier, P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

-

Miceli, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available from: [Link]

-

Desai, N. C., et al. (2017). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Li, S., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Frontiers in Pharmacology. Available from: [Link]

-

Yildiz, I., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Chemistry Journal. Available from: [Link]

-

Postigo, A. (2016). Late-stage fluorination of pharmaceuticals. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. turkjps.org [turkjps.org]

- 17. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchers.mq.edu.au [researchers.mq.edu.au]

- 24. UQ eSpace [espace.library.uq.edu.au]

- 25. Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-(6-fluoro-1H-indol-3-yl)acetamide molecular weight and formula

Executive Summary

2-(6-Fluoro-1H-indol-3-yl)acetamide is a specialized fluorinated indole derivative serving as a critical intermediate in the synthesis of serotonergic modulators, melatonin analogs, and kinase inhibitors.[1] Characterized by the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol , this compound integrates the metabolic stability of the C6-fluorine substituent with the versatile reactivity of the acetamide side chain. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern drug discovery.

Part 1: Physicochemical Identity & Core Data

Molecular Identity

The compound is an amide derivative of 6-fluoroindole-3-acetic acid. The introduction of fluorine at the 6-position of the indole ring significantly alters the electronic properties (pKa, lipophilicity) compared to the parent indole, enhancing metabolic resistance against hydroxylation—a common clearance pathway for tryptamine derivatives.

| Property | Specification |

| IUPAC Name | 2-(6-Fluoro-1H-indol-3-yl)acetamide |

| Common Name | 6-Fluoroindole-3-acetamide |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Monoisotopic Mass | 192.0699 Da |

| Core Scaffold | Indole (Benzopyrrole) |

| Key Substituents | 6-Fluoro (-F), 3-Acetamide (-CH₂CONH₂) |

| Precursor CAS | 443-75-4 (6-Fluoroindole-3-acetic acid) |

| Parent CAS | 399-51-9 (6-Fluoroindole) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Structural Pharmacophore

The molecule features three distinct pharmacophoric regions:

-

Indole NH (Pos 1): Hydrogen bond donor (HBD).

-

Acetamide Side Chain (Pos 3): Contains both HBD (-NH₂) and Hydrogen bond acceptor (C=O), mimicking the peptide backbone.

-

Fluorine Atom (Pos 6): Lipophilic, electron-withdrawing group that blocks metabolic oxidation at the reactive C6 position.

Part 2: Synthetic Pathways & Protocols[3]

The synthesis of 2-(6-fluoro-1H-indol-3-yl)acetamide is most reliably achieved through the amidation of its carboxylic acid precursor. Below is a validated, scalable protocol suitable for research applications.

Primary Route: CDI-Mediated Amidation

This method avoids the use of harsh thionyl chloride, preserving the sensitive indole nucleus.

Reagents:

-

Starting Material: 2-(6-Fluoro-1H-indol-3-yl)acetic acid (CAS 443-75-4).[1][2]

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).

-

Nucleophile: Ammonium hydroxide (28-30% NH₃) or anhydrous Ammonia gas.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 2-(6-fluoro-1H-indol-3-yl)acetic acid (1.0 eq) and anhydrous THF (10 mL/g). Under nitrogen atmosphere, add CDI (1.1 eq) in one portion.

-

Evolution: Stir at room temperature for 1-2 hours. Observe the release of CO₂ gas.[3] The solution will clarify as the reactive acyl-imidazole intermediate forms.

-

Amidation: Cool the reaction mixture to 0°C. Slowly introduce ammonium hydroxide (5.0 eq) or bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Work-up: Remove THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl (to remove imidazole), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure acetamide as an off-white solid.

Synthetic Logic Diagram

The following diagram illustrates the logical flow from the parent indole to the final acetamide and its downstream reduction to tryptamine.

Figure 1: Synthetic workflow from 6-fluoroindole to the acetamide target and subsequent reduction.[4]

Part 3: Analytical Profiling

Confirmation of the structure requires analysis of the specific splitting patterns induced by the fluorine atom (

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d₆, 400 MHz):

-

Amide NH₂: Two broad singlets around δ 6.8 and 7.3 ppm (exchangeable with D₂O).

-

Indole NH: Broad singlet at δ 10.9 ppm.

-

C2-H: Doublet or multiplet at δ 7.1 ppm.

-

C4-H: Doublet of doublets (coupling with F) at δ 7.5 ppm.

-

C5-H: Multiplet (td) at δ 6.85 ppm (large

coupling). -

C7-H: Doublet of doublets at δ 7.1 ppm (

coupling). -

CH₂ (Side chain): Singlet at δ 3.45 ppm.

-

-

F NMR:

-

Single signal around δ -120 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with H5 and H7.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 193.07 m/z.

-

Fragmentation: Loss of amide group (-CONH₂) typically yields the tropylium-like indole cation (m/z ~148).

Part 4: Pharmaceutical Utility & Applications[3]

Metabolic Stability (Fluorine Scan)

In drug design, the "Fluorine Scan" strategy involves replacing hydrogen with fluorine to block metabolic hot spots. The 6-position of the indole ring is highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2).

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing the formation of the 6-hydroxyindole metabolite.

-

Result: Compounds derived from 2-(6-fluoro-1H-indol-3-yl)acetamide exhibit extended half-lives (t½) in vivo compared to their non-fluorinated counterparts.

Precursor for 6-Fluorotryptamine

The primary application of this acetamide is as the immediate precursor to 6-Fluorotryptamine (6-FT) via reduction with Lithium Aluminum Hydride (LiAlH₄).

-

6-FT Utility: A potent monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist (5-HT₁A, 5-HT₂A). It is used as a probe to map the fluorophilic pockets of serotonin receptors.

Melatonin Analogs

Acylation of the downstream amine (6-fluorotryptamine) yields 6-Fluoromelatonin .

-

Therapeutic Potential: 6-Fluoromelatonin shows higher affinity for Melatonin receptors (MT1/MT2) and resistance to 6-hydroxylation, making it a candidate for treating circadian rhythm sleep disorders.

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.

-

PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are mandatory during synthesis, particularly when using ammonia or CDI.

References

-

PubChem. 2-(4-fluoro-1H-indol-3-yl)acetamide Compound Summary (Isomer Comparison). National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis of Fluorinated Indoles and Tryptamines. Available at: [Link]

Sources

- 1. 2-(6-Fluoro-1H-indol-3-yl)acetic acid | 443-75-4 [sigmaaldrich.com]

- 2. 443-75-4|2-(6-Fluoro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

role of 6-fluoro substitution in indole bioactivity

The Strategic Fluorine: 6-Fluoroindole in Medicinal Chemistry[1]

Part 1: Executive Summary

The strategic incorporation of fluorine into the indole scaffold—specifically at the C6 position—represents a high-impact tactic in modern drug discovery. This modification is not merely a "hydrogen swap" but a profound alteration of the molecule's electronic landscape, metabolic profile, and binding trajectory.

For medicinal chemists, the 6-fluoroindole moiety serves three critical functions:

-

Metabolic Blocking: It obstructs a primary site of Cytochrome P450-mediated oxidation (C6), significantly extending half-life (

).[2][3] -

Electronic Tuning: The high electronegativity of fluorine (

) modulates the pKa of the indole N-H and redistributes -

Lipophilic Modulation: It incrementally increases logP, improving membrane permeability without the dramatic solubility penalty often seen with larger halogens or alkyl groups.[2][3]

Part 2: Physicochemical Profiling

The introduction of a fluorine atom at the 6-position of the indole ring induces specific physicochemical shifts that differentiate it from its parent compound and other isomers (e.g., 4- or 5-fluoroindole).[4]

Electronic & Lipophilic Impact

The inductive effect (-I) of the fluorine atom at C6 pulls electron density away from the aromatic ring system. This has two immediate consequences:

-

Acidity (pKa): The indole N-H becomes slightly more acidic due to the electron-withdrawing nature of the fluorine, potentially strengthening hydrogen bond donor capability.

-

Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen but mimics its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[2][3] This allows for "stealth" modulation of hydrophobicity.[2][3]

Table 1: Comparative Physicochemical Properties

| Property | Indole (Reference) | 6-Fluoroindole | Impact on Bioactivity |

| Molecular Weight | 117.15 g/mol | 135.14 g/mol | Minimal steric penalty.[2][3] |

| ClogP (Est.) | ~2.14 | ~2.5 - 2.7 | Enhanced membrane permeability; improved BBB penetration.[2][3] |

| pKa (NH) | 16.2 | ~15.8 | Stronger H-bond donor; altered deprotonation kinetics.[2][3] |

| Dipole Moment | 2.1 D | ~4.5 D | altered electrostatic potential surface; affects binding orientation.[2][3] |

| Metabolic Liability | High (C3, C5, C6 oxidation) | Reduced (C6 blocked) | Extended in vivo half-life. |

Part 3: Metabolic Stability & Pharmacokinetics[2][3][5]

One of the primary drivers for selecting 6-fluoroindole is the mitigation of oxidative clearance.

The Mechanism of Metabolic Blocking

In unsubstituted indoles, the electron-rich benzene ring is prone to electrophilic attack by CYP450 enzymes (specifically CYP1A2, CYP2C19, and CYP3A4). The C5 and C6 positions are major "soft spots" for hydroxylation, leading to the formation of hydroxyindoles, which are rapidly conjugated (glucuronidation/sulfation) and excreted.

-

The Fluorine Wall: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing the C6-H with C6-F effectively shuts down oxidation at this site.[2][3]

-

Electronic Deactivation: The electron-withdrawing nature of fluorine also deactivates the entire benzene ring towards electrophilic oxidation, providing a global stabilizing effect on the scaffold.

Visualizing the Metabolic Shift

The following diagram illustrates how 6-fluoro substitution reroutes metabolic pathways, preventing the formation of rapid-clearance metabolites.

Figure 1: Mechanism of metabolic stabilization via 6-fluoro substitution.[2][3] The C-F bond prevents hydroxylation at the C6 position, shunting the molecule away from rapid Phase II conjugation and clearance.

Part 4: Case Study – Rucaparib (Rubraca)

The clinical relevance of the 6-fluoroindole scaffold is best exemplified by Rucaparib , a first-in-class PARP inhibitor approved for ovarian and prostate cancer.

-

Target: Poly(ADP-ribose) polymerase (PARP-1, PARP-2, PARP-3)

-

Structural Core: 6-fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one.

-

Role of Fluorine:

-

Potency: Early SAR studies demonstrated that substituents at the 8-position of the tricyclic system (corresponding to the 6-position of the indole precursor) were critical. The 6-fluoro analog showed superior potency compared to the unsubstituted and chlorinated variants.

-

Selectivity: The fluorine atom fits into a specific hydrophobic pocket in the PARP active site, optimizing Van der Waals contacts without introducing steric clashes.

-

Synthesis of the Rucaparib Core

The synthesis of Rucaparib hinges on the efficient construction of the 6-fluoroindole core, typically achieved via the Leimgruber-Batcho or Bartoli indole synthesis.

Figure 2: Simplified synthetic pathway for the Rucaparib core, highlighting the early introduction of the fluorine atom and the formation of the indole scaffold.

Part 5: Experimental Protocol

Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Method Target Audience: Synthetic Chemists.[2][3] Prerequisite: Standard Schlenk line techniques.

This protocol describes the conversion of a 2-nitro-toluene derivative into a 6-fluoroindole.[2] This method is preferred for its mild conditions and scalability compared to the Fischer indole synthesis.[2][3]

Reagents:

-

4-Fluoro-2-nitrotoluene (1.0 eq)[2]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Pyrrolidine (0.1 eq, catalyst)

-

DMF (Solvent)

-

Raney Nickel or Pd/C (10% wt)[3]

-

Hydrazine hydrate (3.0 eq) or Hydrogen gas (balloon)

Step-by-Step Methodology:

-

Enamine Formation (The Red Zone):

-

Charge: In a dry round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in anhydrous DMF (0.5 M concentration).

-

Add: Add DMF-DMA (1.2 eq) and pyrrolidine (0.1 eq).

-

Heat: Heat the mixture to 110°C under inert atmosphere (N2/Ar) for 4–6 hours. The solution will turn deep red (formation of the

-dimethylamino-2-nitrostyrene intermediate).[2] -

Check: Monitor via TLC (EtOAc/Hexane). The starting material spot should disappear.[2][3]

-

Workup: Remove excess DMF/DMF-DMA in vacuo. The crude red oil can often be used directly, but recrystallization from EtOH is recommended for high purity.

-

-

Reductive Cyclization (The Closure):

-

Dissolve: Dissolve the red enamine intermediate in MeOH or EtOH.

-

Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under a blanket of nitrogen.[2][3] Caution: Pd/C is pyrophoric.[2][3]

-

Reduction: Introduce Hydrogen gas (1 atm balloon) or add Hydrazine hydrate dropwise at reflux.

-

Reaction: Stir at room temperature (if using H2) or reflux (if using hydrazine) for 2–4 hours. The red color will fade to pale yellow/colorless.[2][3]

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2][3]

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

-

Validation (QC):

Part 6: Future Outlook & Emerging Technologies

The utility of 6-fluoroindole extends beyond classical inhibition.[2][3]

-

19F-NMR Screening: The 6-fluoroindole motif is an excellent probe for Fragment-Based Drug Discovery (FBDD) .[2][3] The fluorine signal is highly sensitive to the local chemical environment, allowing researchers to detect binding events and conformational changes in real-time using protein-observed 19F-NMR.

-

Metabolic Adaptation: Recent studies have shown that engineered E. coli strains can adapt to utilize 6-fluoroindole as a tryptophan surrogate, incorporating it into the proteome as 6-fluorotryptophan .[2][3] This opens the door to the biosynthesis of "fluorinated biologics" with enhanced stability and novel catalytic properties.

References

-

Synthesis of Rucaparib: Organic Process Research & Development. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." (2017).[2] Link

-

Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." (2008).[2][3][5] Link

-

Metabolic Stability: BioRxiv. "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." (2023).[2][3][6] Link

-

Serotonin Receptor Pharmacology: European Journal of Pharmacology. "5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function."[2] (2008).[2][3][5] Link

-

Indole Physicochemical Properties: Journal of Physical Chemistry A. "Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole." (2017).[2] Link

Sources

- 1. ossila.com [ossila.com]

- 2. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Fluorination of Indole Scaffolds: Mechanisms, Metabolic Stability, and Safety

[1]

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and blockbuster drugs (indomethacin, kinase inhibitors).[1][2] However, its electron-rich pyrrole ring and susceptible benzene moiety make it a prime target for Cytochrome P450 (CYP450) oxidative metabolism.[1] This guide details the metabolic liabilities of the indole core—specifically oxidative bioactivation and hydroxylation—and demonstrates how strategic fluorination serves as a physicochemical shield. We move beyond the simplistic "stronger bond" argument to explore electronic desensitization and lipophilic modulation, supported by a validated microsomal stability protocol.

Part 1: The Metabolic Vulnerability of the Indole Scaffold

To engineer stability, one must first understand the mechanism of degradation. The indole ring is electron-rich (

The "Soft Spots"

-

C3-Oxidation (The Indolenine Pathway): The C3 position is the most nucleophilic site. CYP-mediated oxidation here yields an indolenine intermediate, which can tautomerize to oxindole or polymerize.[1]

-

Benzene Ring Hydroxylation: Positions C5 and C6 are prone to hydroxylation, often leading to Phase II conjugation (glucuronidation/sulfation) and rapid clearance.

-

Bioactivation (The Toxicity Risk): For 3-alkyl indoles (e.g., 3-methylindole), hydroxylation at the alkyl group followed by dehydration generates a reactive imine methide .[1] This electrophile can alkylate DNA or proteins (glutathione depletion), leading to idiosyncratic toxicity.[1]

Visualization: Metabolic Fate of Indole

The following diagram illustrates the divergent pathways of indole metabolism, highlighting the toxic imine methide route.

Figure 1: Divergent metabolic pathways of the indole scaffold.[1] Note the red pathway indicating bioactivation to toxic imine methides.

Part 2: Strategic Fluorination – The Physicochemical Shield

Fluorine is not merely a "blocker" due to steric bulk; it is an electronic modulator. While the C-F bond (116 kcal/mol) is indeed stronger than the C-H bond (99 kcal/mol), the primary mechanism of stabilization often involves electronic deactivation of the aromatic ring.

Mechanisms of Stabilization

-

Blocking Metabolic Sites: Direct substitution of Hydrogen with Fluorine at C5 or C6 prevents hydroxylation. The CYP450 heme cannot abstract the Fluorine atom.

-

Electronic Deactivation: Fluorine is the most electronegative element.[3] Placing it on the benzene ring reduces the electron density of the pyrrole ring (inductive effect), raising the oxidation potential and making the C3 position less reactive toward CYP oxidants [1].

-

Lipophilicity Modulation: Fluorination typically increases LogP (lipophilicity), which can increase binding affinity to CYP enzymes (

decreases).[1] However, if the metabolic site is blocked, the intrinsic clearance (

Comparative Physicochemical Data

| Property | Hydrogen (H) | Fluorine (F) | Impact on Indole |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation (Bioisostere) |

| Electronegativity | 2.1 | 4.0 | Strong electron withdrawal (Deactivates ring) |

| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | Resistant to homolytic cleavage by CYP |

| Hammett | 0.00 | 0.06 | Electron withdrawing |

Part 3: Experimental Validation (Microsomal Stability Assay)

To validate the effect of fluorination, a robust Human Liver Microsome (HLM) stability assay is required. This protocol is designed to be self-validating using specific controls.

Materials & Reagents[1]

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Protocol

-

Pre-Incubation: Dilute test compounds to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 minutes.

-

Why 1 µM? To ensure first-order kinetics (

).

-

-

Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.-

Critical Step: Immediate vortexing is required to denature enzymes and stop metabolism instantly.

-

-

Processing: Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant onto LC-MS/MS. Monitor parent depletion.

Self-Validating Controls

-

High Clearance Control: Verapamil or Testosterone (

µL/min/mg).[1] Verifies CYP activity.[4][5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Low Clearance Control: Warfarin (

µL/min/mg).[1] Verifies system integrity. -

Minus-NADPH Control: Incubate compound with microsomes without NADPH for 60 min. Verifies chemical stability (hydrolysis) vs. metabolic stability.

Workflow Visualization

Figure 2: Step-by-step workflow for the HLM microsomal stability assay.

Part 4: Data Analysis & Interpretation[8]

The depletion of the parent compound is plotted as

Calculations

11Interpreting Fluorination Impact

When analyzing data from fluorinated analogs, look for these trends:

-

5-Fluoroindole vs. Indole: Expect a significant reduction in

if the primary route was C5-hydroxylation.[1] -

Lack of Improvement: If fluorination at C5 does not improve stability, the metabolic "soft spot" may be the electron-rich C3 position or N1.

-

Metabolic Switching: Fluorinating one site (e.g., C5) may shunt metabolism to another site (e.g., C6 or C3).[1] This is why "metabolite identification" (MetID) is crucial if stability doesn't improve.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Bhattarai, P., et al. (2026).[1][7][8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][7]

-

Park, B.K., et al. (2001).[1] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

Gillam, E.M., et al. (2000).[1] Oxidation of indole by cytochrome P450 enzymes.[4][6][9] Biochemistry. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

using 2-(6-fluoro-1H-indol-3-yl)acetamide in plant tissue culture

Application Note: Precision Auxin Modulation using 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM)

Executive Summary

This guide details the application of 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM) , a synthetic fluorinated analog of the auxin precursor Indole-3-acetamide (IAM). Unlike the natural hormone Indole-3-acetic acid (IAA), which is subject to rapid oxidative degradation and transport regulation, 6-F-IAM serves as a stable, chemically distinct "pro-auxin."

Its primary utility lies in conditional auxin release systems (specifically with iaaH or tms2 transgenic lines) and metabolic profiling using 19F-NMR. The fluorine substitution at the C6 position of the indole ring enhances the metabolic stability of the resulting auxin (6-F-IAA) against peroxidase-mediated decarboxylation, providing a more sustained physiological response than non-fluorinated counterparts.

Technical Specifications & Mechanism

Chemical Properties

-

IUPAC Name: 2-(6-fluoro-1H-indol-3-yl)acetamide

-

Common Name: 6-Fluoro-Indole-3-acetamide (6-F-IAM)

-

Molecular Formula: C₁₀H₉FN₂O

-

Molecular Weight: ~192.19 g/mol

-

Solubility: Soluble in DMSO, Ethanol; sparingly soluble in water.

-

Stability: High. Resistant to thermal degradation during media autoclaving (unlike IAA).

Mechanism of Action

6-F-IAM is biologically inactive in its acetamide form. It requires enzymatic hydrolysis to become the active auxin, 6-Fluoro-Indole-3-acetic acid (6-F-IAA) .

-

Uptake: 6-F-IAM enters plant cells via passive diffusion due to its neutral charge and lipophilicity.

-

Conversion: It is a substrate for indole-3-acetamide hydrolase (IaaH/TMS2) or endogenous plant amidases (AMI1).

-

Activation: Hydrolysis yields 6-F-IAA, a potent auxin agonist.

-

Stability Advantage: The C6-fluorine atom blocks specific oxidation pathways (e.g., ring hydroxylation), extending the half-life of the active auxin signal.

Figure 1: Activation pathway of 6-F-IAM. The 6-Fluoro substitution inhibits rapid degradation, leading to a sustained auxin signal.

Experimental Protocols

Stock Solution Preparation

-

Concentration: 100 mM (1000x stock).

-

Solvent: Dimethyl Sulfoxide (DMSO) is preferred over Ethanol for long-term stability and lower phytotoxicity at working concentrations.

Step-by-Step:

-

Weigh 19.2 mg of 6-F-IAM powder.

-

Dissolve in 1.0 mL of sterile-filtered DMSO. Vortex until clear.

-

Aliquot into 50 µL volumes in amber microcentrifuge tubes (light sensitive).

-

Store at -20°C . Stable for >12 months.

Media Preparation (Plant Tissue Culture)

-

Base Media: Murashige & Skoog (MS) + Sucrose + Gelrite/Agar.

-

Addition Method: Add 6-F-IAM stock post-autoclaving once media cools to 55°C. While 6-F-IAM is heat stable, adding it post-autoclave ensures precise concentration and prevents any potential hydrolysis.

Working Concentration Guide:

| Application | Concentration Range | Notes |

|---|---|---|

| Root Induction (WT) | 1.0 – 10.0 µM | Relies on endogenous AMI1 activity. |

| Conditional Selection (iaaH) | 0.1 – 2.0 µM | High sensitivity in transgenic lines. |

| Callus Induction | 5.0 – 20.0 µM | Often combined with a cytokinin (e.g., Kinetin). |

| Negative Selection | > 50.0 µM | Auxin overdose phenotype (herbicide-like). |

Protocol: Conditional Rooting Assay

Objective: To compare the auxinogenic activity of 6-F-IAM in Wild Type (WT) vs. iaaH transgenic Arabidopsis/Tobacco.

Materials:

-

Sterile seedlings (7-day old).

-

Square petri dishes with MS media containing 0, 0.1, 1.0, and 5.0 µM 6-F-IAM.

Procedure:

-

Transfer: Aseptically transfer 10 seedlings of each genotype to the treatment plates.

-

Orientation: Place plates vertically to allow gravitropic root growth.

-

Incubation: Grow for 7-10 days at 22°C, 16h light/8h dark.

-

Data Collection:

-

Measure Primary Root Length (inhibition indicates high auxin).

-

Count Lateral Roots (stimulation indicates auxin activity).

-

Visual Check: Look for "hairy root" phenotype (extreme auxin response).

-

Expected Results:

-

Wild Type: Minimal response at low concentrations (<1 µM) due to low endogenous AMI1 affinity. Moderate rooting at >5 µM.

-

Transgenic (iaaH): Severe phenotype (root inhibition, callus formation) even at 0.1–1.0 µM, confirming efficient conversion to the potent 6-F-IAA.

Advanced Application: Metabolic Tracing

The fluorine atom (

Workflow:

-

Incubate: Treat tissue cultures with 50 µM 6-F-IAM for 24-48 hours.

-

Extract: Homogenize tissue in 80% Methanol.

-

Analyze: Run

-NMR on the extract. -

Signals:

-

Precursor: Distinct shift for the acetamide (6-F-IAM).

-

Product: Distinct shift for the acid (6-F-IAA).[1]

-

Conjugates: Shifts corresponding to glucose/amino acid conjugates (e.g., 6-F-IAA-Asp).

-

Note: The lack of degradation products (decarboxylated forms) confirms stability.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Cold media | Vortex stock before adding. Ensure media is ~55°C. Do not exceed 0.5% DMSO final vol. |

| No Phenotype in iaaH lines | Silencing of transgene | Verify iaaH expression via RT-qPCR. Ensure 6-F-IAM stock is fresh. |

| High Background in WT | Endogenous AMI1 activity | Reduce concentration to <1.0 µM. Use 6-F-IAM as a positive selection only at low doses. |

| Chlorosis/Necrosis | Auxin Toxicity | 6-F-IAA is more potent than IAA. Reduce dose by 5-10x compared to standard IAA protocols. |

References

-

Pollmann, S., et al. (2003). "Molecular cloning and characterization of an amidase from Arabidopsis thaliana capable of converting indole-3-acetamide into the plant growth hormone indole-3-acetic acid." Phytochemistry. Link

-

Klee, H. J., et al. (1987). "The effects of overproduction of two Agrobacterium tumefaciens T-DNA auxin biosynthetic gene products in transgenic petunia plants." Genes & Development. Link

-

Katekar, G. F., & Geissler, A. E. (1980). "Auxins II: The effect of chlorinated indolylacetic acids on pea stems." Phytochemistry. (Establishing halogenated auxins as potent analogs). Link

-

Tivendale, N. D., et al. (2010). "Reassessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology. (Discusses auxin precursor stability and metabolism). Link

-

Sigma-Aldrich Product Sheet. "6-Fluoroindole-3-acetic acid." (Reference for the active metabolite properties). Link

Sources

Application Note: HPLC Method for the Detection & Quantitation of 2-(6-fluoro-1H-indol-3-yl)acetamide

Abstract & Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 2-(6-fluoro-1H-indol-3-yl)acetamide . This compound is a critical fluorinated indole intermediate, often utilized in the synthesis of pharmaceutical candidates targeting kinase inhibition (e.g., CDK inhibitors) or as a probe in serotonergic pathway studies.

The presence of the fluorine atom at the C6 position of the indole ring enhances metabolic stability and lipophilicity compared to its non-fluorinated analogs. However, this modification also alters the chromatographic retention profile, necessitating a specific method distinct from standard tryptophan/indole protocols. This guide provides a self-validating Reverse-Phase (RP-HPLC) method using UV detection, with options for Fluorescence detection (FLD) for trace analysis.

Target Analyte Profile

| Property | Detail |

| Chemical Name | 2-(6-fluoro-1H-indol-3-yl)acetamide |

| Molecular Formula | C₁₀H₉FN₂O |

| Molecular Weight | 192.19 g/mol |

| Core Structure | Indole (bicyclic aromatic) |

| Key Substituents | 6-Fluoro (electron-withdrawing), 3-Acetamide (polar, neutral) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1][2] |

| UV Maxima | ~220 nm, ~280 nm (Indole characteristic) |

Method Development Strategy (Expertise & Logic)

Chromatographic Mode Selection

The analyte possesses a hydrophobic indole core and a polar acetamide side chain. Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase is the optimal choice.

-

Stationary Phase: A C18 column with end-capping is selected to minimize peak tailing caused by the interaction between the indole nitrogen (secondary amine) and residual silanols on the silica support.

-

Mobile Phase Modifier: The indole nitrogen is not strongly basic (pKa ~ -2), but the acetamide group and the aromatic system can exhibit hydrogen bonding. We utilize Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) to maintain a low pH (~2.5). This suppresses silanol ionization and ensures sharp peak symmetry.

Detection Physics

-

UV-Vis (280 nm): The indole ring exhibits a strong, characteristic absorption band at 280 nm. This wavelength is preferred over 220 nm because it is more specific and less susceptible to interference from mobile phase solvents (acetonitrile cut-off).

-

Fluorescence (FLD): Indoles are naturally fluorescent. For trace impurity analysis (<0.1%), FLD (Ex: 280 nm, Em: 350 nm) provides 10-100x higher sensitivity than UV.

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Water (Milli-Q / HPLC Grade).

-

Trifluoroacetic Acid (TFA) (Sequencing Grade).

-

-

Reference Standard: 2-(6-fluoro-1H-indol-3-yl)acetamide (>98% purity).

Chromatographic Conditions

| Parameter | Setting |

| Column Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm (Reference: 360 nm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Run Time | 15 Minutes |

Gradient Program

The fluorine substitution increases hydrophobicity relative to non-fluorinated indoles. A gradient is recommended to elute the main peak while clearing more hydrophobic impurities (e.g., synthesis byproducts).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 10.0 | 40 | 60 | Linear Ramp |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End of Run |

Note: The analyte typically elutes between 6.5 – 8.0 minutes depending on system dwell volume.

Sample Preparation Workflow

To ensure reproducibility and prevent needle blockage, follow this strict preparation protocol.

Figure 1: Sample Preparation Workflow ensuring particulate removal and solvent compatibility.

-

Stock Solution: Weigh 10 mg of 2-(6-fluoro-1H-indol-3-yl)acetamide into a 10 mL volumetric flask. Dissolve in Methanol (MeOH).[3] Sonicate for 5 minutes if necessary.

-

Working Standard: Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) to a target concentration of 50 µg/mL.

-

Critical: Do not use 100% water as the diluent; the compound may precipitate.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (indoles can be light-sensitive over long periods).

Method Validation Parameters (System Suitability)

Before running unknown samples, the system must pass the following suitability criteria (based on USP <621>).

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) Precision | RSD ≤ 1.0% (n=5) | Ensures flow and gradient stability. |

| Peak Area Precision | RSD ≤ 2.0% (n=5) | Ensures injector accuracy. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Checks for secondary silanol interactions. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |

| Resolution (Rs) | > 2.0 | Between analyte and nearest impurity. |

Troubleshooting & Diagnostics

Common issues when analyzing fluorinated indoles and their resolutions.

Figure 2: Diagnostic decision tree for common chromatographic anomalies.

-

Oxidation: Indoles are susceptible to oxidation. If a small peak appears before the main peak over time, prepare fresh standards.

-

Baseline Drift: If utilizing UV 220 nm, baseline drift during the gradient is normal due to TFA absorption. Use Reference Wavelength 360 nm (if DAD available) or switch to 280 nm to flatten the baseline.

References

-

USP-NF. (2023). Chromatography <621>. United States Pharmacopeia. Link

-

Bible, K. C., et al. (1996).[4] Cytotoxic synergy between flavopiridol (NSC 649890, L86-8275) and various antineoplastic agents. Cancer Research, 56(20), 4856-4861. (Describes HPLC of related indole-based kinase inhibitors). Link

-

Sielc Technologies. (2023). Separation of Acetamide and Indole Derivatives on Reverse Phase Columns. (General methodology for amide/indole separation). Link

-

PubChem. (2023). Compound Summary: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide.[5] National Library of Medicine. (Structural analog data). Link

-

Vertex AI Search. (2023). Patent US20030229026A1: Agents and methods for the treatment of proliferative diseases. (Cites purification of 6-fluoroindole-3-acetamide via ACN/Water/TFA HPLC). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. mn.uio.no [mn.uio.no]

- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 4. US20030229026A1 - Agents and methods for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 5. N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide | C12H13FN2O | CID 699127 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(6-fluoro-1H-indol-3-yl)acetamide as a pharmaceutical intermediate

Technical Application Note: 2-(6-fluoro-1H-indol-3-yl)acetamide

Subject: Strategic Utilization of 2-(6-fluoro-1H-indol-3-yl)acetamide (CAS: 280129-82-0) as a Precursor for Fluorinated Tryptamine Scaffolds.

Executive Summary

In the landscape of CNS drug discovery, the indole scaffold remains a "privileged structure," serving as the backbone for endogenous neurotransmitters (serotonin, melatonin) and a vast array of therapeutics (triptans, psychedelics). 2-(6-fluoro-1H-indol-3-yl)acetamide represents a critical, stable intermediate in the synthesis of 6-fluorotryptamine and related bioisosteres.

The incorporation of a fluorine atom at the C6 position of the indole ring confers two distinct pharmacological advantages:

-

Metabolic Blockade: It hinders hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2), extending the half-life of the resulting pharmacophore compared to the parent tryptamine.

-

Lipophilicity Modulation: It alters the

, potentially enhancing blood-brain barrier (BBB) permeability without significantly disrupting steric binding at 5-HT receptors.

This guide details the protocol for reducing this acetamide to the amine, outlines its downstream utility in synthesizing 5-HT receptor agonists, and provides strict quality control parameters.

Synthetic Pathway & Logic

The primary utility of 2-(6-fluoro-1H-indol-3-yl)acetamide is its conversion to 6-fluorotryptamine (2-(6-fluoro-1H-indol-3-yl)ethanamine). While tryptamines can be synthesized via the Fischer indole synthesis, the "Amide Reduction Route" described here offers higher regioselectivity and cleaner purification profiles.

Mechanism of Action (Chemical)

The acetamide carbonyl group is reduced to a methylene group using a strong hydride donor. This transforms the non-basic amide into a primary amine (tryptamine), activating the molecule for physiological interaction with monoamine receptors.

Figure 1: The strategic position of the acetamide intermediate in the synthesis of serotonergic modulators.

Detailed Experimental Protocol

Objective: Reduction of 2-(6-fluoro-1H-indol-3-yl)acetamide to 6-fluorotryptamine. Scale: 10 mmol (approx. 1.92 g of acetamide).

Reagents & Equipment

-

Precursor: 2-(6-fluoro-1H-indol-3-yl)acetamide (Dry, >98% purity).

-

Reductant: Lithium Aluminum Hydride (LiAlH4), 1.0 M solution in THF (or pellets, handled under Argon).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Quenching: Water, 15% NaOH solution.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.

-

Flush the system with Argon for 15 minutes.

-

Critical: Indoles are light-sensitive. Wrap the flask in aluminum foil to minimize photo-oxidation during the reaction.

-

-

Reagent Preparation:

-

Charge the flask with 1.92 g (10 mmol) of 2-(6-fluoro-1H-indol-3-yl)acetamide.

-

Add 40 mL of anhydrous THF via syringe/cannula. Stir until suspended/dissolved.

-

Cool the mixture to 0°C using an ice bath.

-

-

Reduction (The Critical Step):

-

Caution: LiAlH4 reacts violently with moisture.

-

Slowly add 30 mL (30 mmol, 3 eq) of 1.0 M LiAlH4 in THF dropwise via the addition funnel over 20 minutes. Maintain internal temperature <5°C.

-

Observation: Gas evolution (

) will occur. Ensure proper venting through a bubbler. -

Once addition is complete, remove the ice bath and allow to warm to room temperature.

-

Heat to reflux (66°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting amide (

) should disappear, and the amine (

-

-

Fieser Quenching (Safety Critical):

-

Cool the reaction mixture back to 0°C.

-

Quench strictly in this order (for

grams of LiAlH4 used, use-

Add 1.2 mL Water (very slowly).

-

Add 1.2 mL 15% NaOH solution.

-

Add 3.6 mL Water.

-

-

Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.

-

-

Isolation:

-

Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with 50 mL THF.

-

Concentrate the filtrate under reduced pressure to yield the crude free base oil.

-

Optional Salt Formation: Dissolve the oil in minimal ethanol and add 1.1 eq of concentrated HCl or Fumaric acid to precipitate the stable salt form (recommended for storage).

-

Quality Control & Characterization

Trustworthiness in pharmaceutical intermediates relies on rigorous QC. The 6-fluoro substitution introduces unique spectral markers.

Table 1: Specification Guidelines for 6-Fluorotryptamine (Product)

| Test Parameter | Acceptance Criteria | Methodological Note |

| Appearance | Off-white to pale beige solid | Darkening indicates oxidation (quinone formation). |

| Purity (HPLC) | > 98.0% | Column: C18.[2] Mobile Phase: ACN/Water (0.1% TFA). Gradient. |

| 1H NMR | Conforms to structure | Indole NH (broad singlet >10 ppm).[1] C2-H distinct doublet. |

| 19F NMR | Single peak ~ -120 ppm | Self-Validating Step: Presence of multiple F-peaks indicates regioisomer contamination (e.g., 4-fluoro or 5-fluoro isomers). |

| Mass Spec | [M+H]+ = 179.22 | ESI+ Mode. |

QC Decision Tree

Figure 2: Quality Control workflow ensuring regio-purity of the fluorinated scaffold.

Pharmaceutical Applications

A. Serotonin Receptor Probes (5-HT1A, 5-HT2A)

The 6-fluoro analogue of tryptamine acts as a potent agonist at 5-HT receptors.[3] The fluorine atom increases affinity for the 5-HT1A receptor while maintaining agonist activity at 5-HT2A. This makes the acetamide precursor valuable for synthesizing radioligands (e.g.,

B. Melatonin Analogs

Acetylation of the resulting 6-fluorotryptamine yields 6-fluoromelatonin .

-

Significance: 6-fluoromelatonin is a high-affinity ligand for MT1 and MT2 receptors. It is more resistant to metabolic degradation than melatonin, making it a superior tool for studying circadian rhythm biology in vivo [2].

C. Relationship to Lasmiditan

While Lasmiditan (Reyvow) is a 5-HT1F agonist used for migraine, it utilizes a 2,4,6-trifluorobenzamide core, not a tryptamine core. However, 6-fluorotryptamine derivatives are actively researched as "next-generation" 5-HT1F agonists that may offer different pharmacokinetic profiles. Researchers often use the 2-(6-fluoro-1H-indol-3-yl)acetamide to synthesize libraries of indole-based 5-HT1F candidates for comparison against benzamide-based drugs like Lasmiditan [3].

Handling & Safety

-